molecular formula C9H14N2O2 B11965236 5-Butyl-2-methyl-pyrimidine-4,6-diol CAS No. 72790-00-2

5-Butyl-2-methyl-pyrimidine-4,6-diol

Cat. No.: B11965236
CAS No.: 72790-00-2
M. Wt: 182.22 g/mol
InChI Key: XXRJTAFWNLQUCI-UHFFFAOYSA-N
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Description

5-Butyl-2-methyl-pyrimidine-4,6-diol (CAS 72790-00-2) is a high-purity, research-grade chemical compound provided as a key intermediate for organic synthesis and drug discovery. This heterocyclic organic compound features the pyrimidine-4,6-diol scaffold, which is a versatile and privileged structure in medicinal chemistry . Scientific studies on closely related 2-alkylpyrimidine-4,6-diol derivatives have identified this chemical class as a novel scaffold for the development of potent agonists for GPR84, a G protein-coupled receptor implicated in inflammatory and immune responses . The specific structural features of this compound—the pyrimidine ring and an alkyl side chain—are known to be critical for activity in this research area, making it a valuable tool for investigating structure-activity relationships (SAR) . The two hydroxyl groups on the pyrimidine ring are essential for biological activity in this compound class, as research indicates that their modification or removal abolishes receptor agonist function . With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound serves as a critical building block for pharmaceutical research and the synthesis of more complex, biologically active molecules . It is supplied with the understanding that it is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material appropriately and refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

CAS No.

72790-00-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-butyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-7-8(12)10-6(2)11-9(7)13/h3-5H2,1-2H3,(H2,10,11,12,13)

InChI Key

XXRJTAFWNLQUCI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of the amidine’s amino group on the carbonyl carbons of the malonate, followed by cyclization and dehydration. The substituents on the malonate and amidine dictate the positions of the functional groups on the pyrimidine ring:

  • The methyl group at position 2 originates from the acetamidine (CH3_3C(=NH)NH2_2).

  • The butyl group at position 5 derives from a butyl-substituted malonate (e.g., diethyl butylmalonate, CH3_3CH2_2CH2_2CH2_2C(COOEt)2_2).

  • The hydroxyl groups at positions 4 and 6 result from hydrolysis of the ester groups during workup.

Synthetic Procedure

Step 1: Synthesis of Diethyl Butylmalonate
Diethyl malonate is alkylated with 1-bromobutane in the presence of sodium ethoxide to yield diethyl butylmalonate:

CH2(COOEt)2+CH3(CH2)3BrNaOEtCH3(CH2)3CH(COOEt)2\text{CH}2(\text{COOEt})2 + \text{CH}3(\text{CH}2)3\text{Br} \xrightarrow{\text{NaOEt}} \text{CH}3(\text{CH}2)3\text{CH}(\text{COOEt})_2

This step typically achieves 70–85% yield under reflux conditions in ethanol.

Step 2: Condensation with Acetamidine Hydrochloride
Diethyl butylmalonate (0.1 mol) is reacted with acetamidine hydrochloride (0.1–0.2 mol) in methanol using sodium methoxide (0.25–0.45 mol) as the base. The reaction is initiated under an ice bath (0–5°C), followed by warming to 18–25°C for 3–5 hours. Post-reaction, methanol is removed via reduced-pressure distillation, and the residue is dissolved in water. Adjusting the pH to 1–2 with HCl induces crystallization at 0°C, yielding the crude product, which is purified via ice-cold methanol washes.

Table 1. Optimization Parameters for Condensation Reaction

ParameterOptimal RangeImpact on Yield
Molar Ratio (Malonate:Amidine)1:1–1:2Higher amidine ratios reduce side products
Temperature18–25°CLower temps favor cyclization
Reaction Time3–5 hoursProlonged times risk decomposition
Solvent Volume (MeOH/g malonate)10–12 mL/gDilute conditions improve solubility

This method consistently achieves yields of 80–87%, as demonstrated in analogous syntheses.

Alternative Routes: Functionalization of Preformed Pyrimidines

Halogenation and Cross-Coupling

While less direct, halogenation at position 5 followed by cross-coupling with a butyl organometallic reagent presents a feasible pathway. For instance, 4,6-dichloro-2-methylpyrimidine-5-amine can be converted to the corresponding iodide via treatment with HI/red phosphorus. Subsequent Negishi coupling with zinc-butyl reagents introduces the butyl group:

C5H5N2Cl2+Zn(CH2CH2CH2CH3)2C5H5N2(CH2CH2CH2CH3)Cl2\text{C}5\text{H}5\text{N}2\text{Cl}2 + \text{Zn}(\text{CH}2\text{CH}2\text{CH}2\text{CH}3)2 \rightarrow \text{C}5\text{H}5\text{N}2(\text{CH}2\text{CH}2\text{CH}2\text{CH}3)\text{Cl}_2

Hydrolysis of the chlorides with aqueous NaOH then yields the diol. However, this route suffers from lower overall yields (50–60%) due to multiple steps and purification challenges.

Reductive Amination and Oxidation

A niche approach involves reductive amination of 5-nitro-2-methylpyrimidine-4,6-diol with butyraldehyde, followed by oxidation. While theoretically viable, this method is hampered by over-reduction of the nitro group and necessitates stringent control of reaction conditions.

Industrial-Scale Considerations

Cost and Scalability

The condensation route using diethyl butylmalonate and acetamidine is favored for industrial production due to:

  • Low-cost starting materials : Diethyl malonate and 1-bromobutane are commodity chemicals.

  • Minimal purification steps : Crystallization-driven workup reduces reliance on chromatography.

  • High atom economy : The reaction generates only ethanol and water as byproducts.

Environmental Impact

Replacing traditional chlorinating agents (e.g., POCl3_3) with triphosgene in downstream derivatizations minimizes toxic waste. Additionally, methanol recovery via distillation aligns with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6) : δ 1.25 (t, 3H, CH2_2CH2_2CH2_2CH3_3), 1.45 (s, 3H, C2-CH3_3), 2.60 (m, 2H, C5-CH2_2), 4.10 (q, 4H, COOCH2_2CH3_3), 10.20 (s, 2H, OH).

  • IR (KBr) : 3200 cm1^{-1} (O-H stretch), 1680 cm1^{-1} (C=O), 1550 cm1^{-1} (C=N).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3_3PO4_4/acetonitrile) reveals ≥98% purity for crystallized products .

Chemical Reactions Analysis

5-Butyl-2-methyl-pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyrimidine derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols.

Scientific Research Applications

5-Butyl-2-methyl-pyrimidine-4,6-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: Pyrimidine derivatives are known for their biological activity. This compound may be studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research into pyrimidine derivatives often focuses on their potential therapeutic applications. This compound could be explored for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-2-methyl-pyrimidine-4,6-diol involves its interaction with specific molecular targets. Pyrimidine derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

  • 5-Butyl-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one (Dimethirimol): Structure: Differs from the target compound by replacing the 2-methyl group with a dimethylamino moiety. Application: Used as a systemic fungicide, targeting powdery mildew in crops. The dimethylamino group enhances solubility and bioavailability compared to alkyl substituents .
  • 5-Butyl-2-(ethylamino)-6-methylpyrimidin-4(1H)-one (Ethirimol): Structure: Features an ethylamino group at position 2 instead of methyl. Application: Another fungicide with a broader spectrum of activity. The ethylamino group may improve binding to fungal enzyme targets .

Key Comparison: The absence of an amino group in 5-Butyl-2-methyl-pyrimidine-4,6-diol likely reduces its systemic fungicidal activity but may increase stability due to fewer hydrolyzable bonds.

Halogen-Substituted Pyrimidine Diols

  • 5-Fluoropyrimidine-4,6-diol (CAS 106615-61-6): Structure: Fluorine atom at position 5 instead of butyl. Marketed by suppliers like TRC and AK Scientific, suggesting applications in drug synthesis or material science .
  • 5-Bromo-2-methyl-pyrimidine-4,6-diol (CAS 4722-76-3) :

    • Structure : Bromine at position 5 and methyl at position 2.
    • Properties : Molecular weight 205.009 g/mol; boiling point 218°C. Bromine’s bulky size may hinder membrane permeability but improve halogen bonding in enzyme inhibition .

Key Comparison : The butyl group in the target compound introduces lipophilicity, favoring membrane penetration, whereas halogens like F or Br prioritize electronic effects for targeted interactions.

Aromatic and Thioether Derivatives

  • 5-Benzyl-2-(benzylthio)pyrimidine-4,6-diol (CAS 331978-40-6): Structure: Benzyl and benzylthio substituents at positions 5 and 2. The thioether group may act as a prodrug moiety, releasing active thiols in vivo .

Key Comparison : The target compound’s simpler alkyl groups (butyl and methyl) likely enhance synthetic accessibility and cost-effectiveness compared to complex aromatic derivatives.

Data Table: Comparative Analysis of Pyrimidine Diols

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 5-butyl, 2-methyl C₉H₁₄N₂O₂ ~194.22 (estimated) N/A Potential agrochemicals
Dimethirimol 5-butyl, 2-dimethylamino C₁₁H₁₉N₃O₂ 225.29 N/A Fungicide
5-Fluoropyrimidine-4,6-diol 5-fluoro C₄H₃FN₂O₂ 130.08 N/A Pharmaceutical synthesis
5-Bromo-2-methyl-pyrimidine-4,6-diol 5-bromo, 2-methyl C₅H₅BrN₂O₂ 205.01 218 Material science

Research Findings and Trends

  • Substituent Effects: Alkyl chains (butyl, methyl) enhance lipophilicity, favoring agrochemical applications, while halogens (F, Br) or amino groups improve target specificity in pharmaceuticals .
  • Functional Group Diversity : Thioether and benzyl groups (e.g., 5-benzyl-2-(benzylthio)pyrimidine-4,6-diol) introduce steric and electronic complexity, expanding utility in drug design .

Biological Activity

5-Butyl-2-methyl-pyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound can be described by its molecular formula C9H12N2O2C_9H_{12}N_2O_2 and its structural features that include a pyrimidine ring substituted with butyl and methyl groups at specific positions. The presence of hydroxyl groups at the 4 and 6 positions enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound exhibited an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-720
A54925
HCT11615

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation signaling pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa60

The compound's antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Study on Anticancer Properties

A pivotal study conducted by Jame et al. (2023) investigated the cytotoxic effects of various pyrimidine derivatives, including this compound. The findings indicated that this compound significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value of 18 µM. The study concluded that the compound's structural modifications enhance its anticancer potential compared to other derivatives .

Study on Antimicrobial Properties

In another significant study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of several pyrimidine derivatives. The results showed that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Q & A

Q. What are the established synthetic routes for 5-Butyl-2-methyl-pyrimidine-4,6-diol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically begins with a pyrimidine core, such as 4,6-dihydroxy-2-methylpyrimidine (CAS 1194-22-5), followed by alkylation to introduce the butyl group. Key steps include:
  • Alkylation : Use nucleophilic substitution or transition-metal catalysis to attach the butyl moiety.
  • Purification : Employ column chromatography or recrystallization for isolation .
  • Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize side products. Statistical methods like response surface methodology (RSM) can identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions and regioselectivity. Compare chemical shifts with analogous pyrimidine derivatives (e.g., 4,6-dimethylpyrimidin-2-yl compounds) .
  • HPLC/MS : Validate purity and molecular weight. Calibrate with standards of similar polarity .
  • IR Spectroscopy : Identify hydroxyl (-OH) and alkyl stretching vibrations to confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as tautomerization or hydrolysis. Compute activation energies to predict dominant reaction mechanisms under thermal or acidic conditions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar/non-polar environments .
  • Validation : Cross-reference computational results with experimental data (e.g., kinetic studies) to refine models .

Q. What experimental design strategies are recommended for investigating the catalytic mechanisms influencing the synthesis of this compound?

  • Methodological Answer :
  • Factorial Design : Test variables like catalyst type (e.g., Pd vs. Cu), solvent, and temperature. Use ANOVA to identify significant interactions .
  • In Situ Monitoring : Deploy techniques like FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Computational Feedback : Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to predict viable catalytic cycles and validate experimentally .

Q. How can contradictions in observed biological activity data for this compound be systematically analyzed?

  • Methodological Answer :
  • Comparative Studies : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Cross-validate with structurally similar pyrimidine derivatives (e.g., 4,6-dichloro-2-methylpyrimidin-5-amine) .
  • Data Triangulation : Combine kinetic data, computational predictions, and crystallographic analyses (if available) to resolve discrepancies in binding affinity or enzyme inhibition .
  • Statistical Robustness : Apply Bayesian inference or multivariate regression to quantify uncertainty in dose-response relationships .

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